Dulcite-13C-3

LC-MS/MS Quantitative Metabolomics Isotope Dilution

Accurate LC-MS/MS quantification of endogenous galactitol is hindered by matrix effects and deuterium-induced chromatographic shifts. Dulcite-13C-3, a single-site ¹³C-labeled internal standard, resolves these challenges. Key advantages: • Co-elutes with native analyte for identical matrix effects and ionization efficiency • +1 Da mass shift enables unambiguous MRM detection without isotopic cross-talk • Eliminates retention time shifts observed with deuterated internal standards (e.g., dulcite-d2) • >98% isotopic purity ensures consistent batch-to-batch performance for FDA/EMA method validation

Molecular Formula C6H14O6
Molecular Weight 183.16 g/mol
Cat. No. B12400624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDulcite-13C-3
Molecular FormulaC6H14O6
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i1+1/m1/s1
InChIKeyFBPFZTCFMRRESA-UAYJIPSHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dulcite-13C-3 Overview


Dulcite-13C-3 (synonyms: Dulcitol-13C-3, Melampyrit-13C-3, NSC 1944-13C-3) is a stable isotope-labeled analog of the naturally occurring sugar alcohol dulcite (galactitol). It is specifically labeled with a single carbon-13 atom at the C3 position of the hexitol backbone [1]. The molecular formula is C5¹³CH14O6, yielding a molecular weight of 183.16 g/mol, which is precisely 1.0 Da greater than the unlabeled parent compound (C6H14O6, 182.17 g/mol) [2]. As a 13C-labeled internal standard, it is employed in quantitative mass spectrometry (LC-MS, GC-MS) and NMR-based metabolomics to correct for matrix effects, ionization variability, and sample preparation losses [3].

Labeling Strategy Site-specific 13C internal standard for quantitative MS and NMR workflows
Co-elution Behavior Chromatographic co-elution with endogenous dulcite for robust matrix-effect correction
Isotopic Fidelity Stable 13C–C bonds prevent deuterium-exchange artifacts

Why Dulcite-13C-3 Is Irreplaceable


In quantitative bioanalytical workflows, substituting Dulcite-13C-3 with unlabeled dulcite, uniformly 13C-labeled ([UL-13C]) galactitol, or deuterated dulcite introduces significant analytical bias and compromises data integrity. Unlabeled dulcite cannot serve as an internal standard because it is chemically identical to the endogenous analyte, co-eluting and contributing to the analyte signal, thus precluding accurate quantification [1]. Uniformly 13C-labeled ([UL-13C]) galactitol, while isotopically distinct, carries a mass shift of +6 Da, which can cause differential ion suppression and extraction recovery compared to the singly labeled analyte, particularly in complex biological matrices [2]. Deuterated internal standards (e.g., dulcite-d2) often exhibit altered chromatographic retention times relative to the unlabeled analyte due to hydrogen-deuterium exchange or isotopic fractionation effects, a phenomenon not observed with 13C-labeled analogs [3]. Dulcite-13C-3, with its precise single-site 13C labeling and co-elution behavior, circumvents these issues, providing the highest achievable accuracy and precision for targeted quantification of endogenous dulcite [4]. The subsequent sections present quantitative evidence supporting its superior performance.

Unlabeled Dulcite Chemically identical, co-elutes and adds to analyte signal — cannot serve as internal standard.
Uniformly 13C-Labeled Galactitol Larger mass shift may cause differential ion suppression and extraction recovery vs. singly labeled analyte.
Deuterated Dulcite Retention time shifts and H/D exchange artifacts can compromise quantification accuracy in research matrices.

Dulcite-13C-3 Comparative Evidence


Unambiguous MRM Quantification via Isotopic Mass Shift

Dulcite-13C-3 provides a distinct +1.0 Da mass shift compared to endogenous unlabeled dulcite (C6H14O6, MW 182.17 g/mol) [1]. This mass difference, arising from the substitution of a single 12C atom with 13C at position 3, is sufficient for complete baseline resolution in triple quadrupole multiple reaction monitoring (MRM) without isotopic cross-talk [2]. In contrast, unlabeled dulcite cannot be used as an internal standard due to signal overlap. Uniformly 13C-labeled ([UL-13C]) galactitol exhibits a +6 Da shift, which may cause differential ion suppression [3].

MRM Resolution
Head-to-head
+0.99 Da mass shift vs. unlabeled; −4.97 Da vs. [UL-13C]
Enables baseline MRM resolution without isotopic cross-talk
Calculated from molecular formulas; MW 183.16 vs. 182.17 vs. 188.13 g/mol
LC-MS/MS Quantitative Metabolomics Isotope Dilution

Co-Elution Avoids Deuterium Retention Time Shifts

13C-labeled internal standards such as Dulcite-13C-3 exhibit identical reversed-phase chromatographic retention times to their unlabeled counterparts, a critical requirement for accurate correction of matrix effects and ionization variability [1]. In contrast, deuterated internal standards (e.g., dulcite-d2) frequently display slight but measurable retention time shifts (ΔtR) due to differences in hydrophobicity and hydrogen-deuterium exchange dynamics [2]. These shifts can lead to differential matrix suppression and compromised accuracy when using scheduled MRM or when analyzing complex biological samples [3].

Co-elution vs. Deuterated
Cross-study comparable
Target: ΔtR = 0 min (co-elution) Deuterated ISTD: ΔtR up to 0.20 min
Co-elution ensures matched matrix-effect correction
Reversed-phase LC-MS/MS conditions for small polar analytes
LC-MS GC-MS Stable Isotope Labeling

High Isotopic Purity for Accurate Quantification

Dulcite-13C-3 is supplied with a purity exceeding 98% and isotopic enrichment >99 atom% 13C, as specified by vendor certificates of analysis [1]. This high purity is essential for minimizing the contribution of the internal standard to the unlabeled analyte signal, a common source of bias in isotope dilution methods. In a validated GC-MS method for urinary galactitol, the use of a high-purity 13C-labeled internal standard (D-[UL-13C]galactitol) enabled a lower limit of detection (LLOD) of 1.1 nmol (1.75 mmol/mol creatinine) and intra-assay imprecision ranging from 2.1-6.7% [2]. While direct head-to-head purity data for Dulcite-13C-3 vs. alternative labeled dulcite isomers are not publicly available, vendor specifications indicate comparable purity levels across the 13C-1, 13C-2, and 13C-3 positional isomers [3][4].

Isotopic Purity
Class-level
>98% chemical purity; >99 atom% 13C
High purity minimizes ISTD contribution to analyte signal
Comparable purity across positional isomers; vendor specifications
Isotope Dilution Method Validation Quality Control

Site-Specific C3 Labeling for NMR Metabolic Tracing

Unlike uniformly 13C-labeled ([UL-13C]) galactitol, which labels all six carbon atoms, Dulcite-13C-3 incorporates a single 13C atom exclusively at the C3 position [1]. This site-specific labeling is valuable for 13C NMR-based metabolic flux studies, where the fate of individual carbon atoms through biochemical pathways can be tracked [2]. For example, in galactosemia research, the conversion of D-[1-13C]galactose to galactitol and subsequent accumulation can be monitored with high positional specificity [3]. While [UL-13C]galactitol provides a strong overall signal, it lacks the spatial resolution required to dissect specific metabolic branch points [4].

NMR Site-Specific Label
Class-level
Single 13C at C3 vs. uniform labeling of all six carbons
Enables positional metabolic flux analysis by 13C NMR
Uniform labeling lacks spatial resolution for branch-point tracing
Metabolic Flux Analysis 13C NMR Galactosemia

Urinary Galactitol Quantification for Galactosemia

While Dulcite-13C-3 itself has not been directly used in published clinical studies, its close analog D-[UL-13C]galactitol has been rigorously validated as an internal standard in a GC-MS isotope-dilution method for quantifying urinary galactitol, a key biomarker for monitoring dietary compliance in galactosemia patients [1]. The method demonstrated a linear range up to 200 nmol, a lower limit of detection of 1.1 nmol, and intra-assay imprecision of 2.1-6.7% [2]. This class of 13C-labeled galactitol internal standards enables precise measurement of galactitol concentrations across a wide clinical range (e.g., 8-107 mmol/mol Cr in normal infants vs. 397-743 mmol/mol Cr in galactosemic infants) [3]. Dulcite-13C-3, with its single-site 13C labeling, is expected to perform equivalently in such applications, offering the additional benefit of positional information if NMR is employed [4].

Urinary Galactitol Method
Class-level
Analog [UL-13C]galactitol: LLOD 1.1 nmol, imprecision 2.1–6.7%, linear to 200 nmol
Supports biomarker quantification in research matrices
GC-MS isotope dilution method; galactosemia research context
Galactosemia Clinical Chemistry Biomarker Quantification

13C Labeling Prevents Deuterium Exchange Artifacts

13C-labeled internal standards like Dulcite-13C-3 are chemically stable under typical sample preparation conditions, including derivatization (e.g., trimethylsilylation for GC-MS) and extraction, with no risk of isotopic exchange [1]. In contrast, deuterated internal standards can undergo hydrogen-deuterium exchange, especially at acidic or basic pH, leading to loss of the isotopic label and compromised quantification accuracy [2]. This is a well-documented limitation of deuterated internal standards in LC-MS/MS assays [3]. Dulcite-13C-3, with its stable carbon-carbon bonds, maintains isotopic integrity throughout the analytical workflow.

Isotopic Stability
Class-level
Stable 13C–C bonds; no exchange vs. deuterated ISTD susceptibility
Supports batch-to-batch method robustness
Reported for derivatization, extraction, and pH extremes
Sample Preparation Stable Isotope Labeling Method Robustness

Dulcite-13C-3 Applications


LC-MS/MS Quantification of Endogenous Dulcite

In targeted metabolomics and clinical chemistry laboratories, Dulcite-13C-3 serves as an ideal internal standard for the accurate quantification of endogenous dulcite (galactitol) in biological matrices. The +1 Da mass shift enables unambiguous MRM detection without isotopic cross-talk, while co-elution ensures identical matrix effects and ionization efficiency between the analyte and internal standard [1]. This application is particularly critical for monitoring galactosemia patients, where urinary galactitol levels are a key biomarker of dietary compliance and disease management [2].

13C NMR Analysis of Galactose Metabolism

Researchers investigating the metabolic fate of galactose in cellular models of galactosemia can employ Dulcite-13C-3 as a positional tracer. By administering D-[1-13C]galactose and quantifying the appearance of the 13C label in the C3 position of galactitol, the activity of the polyol pathway and aldose reductase can be specifically assessed [3]. This site-specific information is lost when using uniformly labeled ([UL-13C]) galactitol or unlabeled standards [4].

Bioanalytical Method Validation and QC

Dulcite-13C-3 is a robust internal standard for method development and validation in bioanalytical laboratories performing quantitative assays for sugar alcohols. Its high isotopic purity (>98%) and stability under derivatization conditions (e.g., trimethylsilylation for GC-MS) minimize variability and ensure consistent performance across batches [5]. The compound is suitable for preparing calibration curves, quality control samples, and for assessing matrix effects during method validation in compliance with FDA and EMA bioanalytical method validation guidelines [6].

Isotope Labeling Strategy Comparison

For analytical chemists and method developers seeking to optimize quantitative workflows, Dulcite-13C-3 provides a reference standard for comparing the performance of 13C-labeled versus deuterated internal standards. Its co-elution behavior and isotopic stability serve as benchmarks against which the retention time shifts and hydrogen-deuterium exchange artifacts of deuterated analogs can be measured [7]. Such comparative studies are essential for selecting the most appropriate internal standard for a given LC-MS/MS assay [8].

Application
Selection Property
Validation Focus
Endogenous dulcite quantification by LC-MS/MS
13C mass shift and co-elution
Matrix-effect correction and ion suppression assessment
NMR-based metabolic flux studies
Position-specific C3 13C labeling
Site-specific 13C incorporation tracing
Method validation and QC in bioanalysis
Isotopic purity and chemical stability
Batch consistency and matrix effect evaluation
Internal standard strategy comparison
Co-elution and isotopic stability vs. deuterated analogs
Retention time shift and exchange artifact benchmarking

Technical Documentation Hub

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